



Analytical Method for the Quantification of Nevirapine-d5 Using LC-MS/MS

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Nevirapine-d5 | |
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This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Nevirapine-d5**. This method is applicable to researchers, scientists, and drug development professionals requiring accurate measurement of **Nevirapine-d5** in various matrices, often utilized as an internal standard in pharmacokinetic and bioequivalence studies of Nevirapine.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The deuterated analog, **Nevirapine-d5**, is commonly employed as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of Nevirapine quantification by correcting for variability during sample preparation and analysis.[3] This document provides a comprehensive protocol for the development and validation of an analytical method for **Nevirapine-d5**.

Experimental

Materials and Reagents

- Nevirapine and Nevirapine-d5 reference standards were obtained from Toronto Research Chemicals Inc.
- LC-MS grade acetonitrile, methanol, and formic acid were procured from Fisher Scientific and Sigma-Aldrich.[3]



- Water was purified using an Elga Option 4 water purifier.[3]
- Blank human plasma was sourced from healthy, drug-free volunteers.

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer was used for analysis.

Chromatographic Conditions

The chromatographic separation was achieved on a C18 analytical column. A gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid) was employed.

| Parameter | Value |
|--------------------|--------------------------------------|
| Column | Atlantis dC18, 5 μm, 3.9 mm × 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 μL |
| Run Time | 5 minutes |

Mass Spectrometric Conditions

The mass spectrometer was operated in the positive ionization mode using multiple reaction monitoring (MRM) to detect the precursor to product ion transitions for **Nevirapine-d5**.



| Parameter | Value |
|------------------------|---------------------|
| Ionization Mode | Positive Ionization |
| Precursor Ion ([M+H]+) | m/z 272.1 |
| Product Ion | m/z 231.1 |
| Tube Lens Voltage | 77.6 V |

Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the Nevirapine-d5
 reference standard in 100% methanol to achieve a final concentration of 1 mg/mL. Store at
 -20°C.
- Working Stock Solution (10 µg/mL): Prepare a working stock solution by diluting the primary stock solution with a 50:50 methanol:water mixture.

Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample, add 200 μL of cold acetonitrile containing the internal standard (Nevirapine-d5).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject the sample into the LC-MS/MS system.

Method Validation Summary



The analytical method was validated according to the United States Food and Drug Administration (FDA) guidelines.

| Validation Parameter | Result |
|------------------------------|----------------|
| Linearity Range | 50-10000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 93.3 to 113.4% |
| Precision (%CV) | 1.9 to 12.0% |
| Recovery | ≥70.7% |
| Matrix Effect | ≤1.04 |

Experimental Workflow



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Caption: Workflow for the LC-MS/MS analysis of **Nevirapine-d5**.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **Nevirapine-d5**. The validation results demonstrate that the method is accurate, precise, and suitable for its intended purpose in supporting pharmacokinetic and other drug development studies of Nevirapine.



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